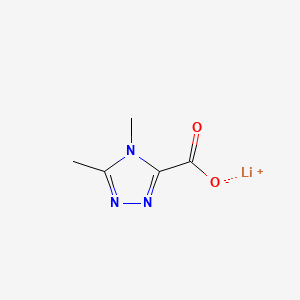
Lithium 4,5-dimethyl-4H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C5H7N3O2Li. It is a lithium salt of dimethyl-4H-1,2,4-triazole-3-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of dimethyl-4H-1,2,4-triazole-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the complete formation of the lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to achieve high yields and purity. The product is then isolated and purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion dimethyl-1H-1,2,4-triazole-5-carboxylate: Similar in structure but differs in the position of the carboxylate group.
Lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate: Similar but with a methyl group instead of a dimethyl group.
Lithium(1+) ion 4-ethyl-4H-1,2,4-triazole-3-carboxylate: Similar but with an ethyl group instead of a dimethyl group.
Uniqueness
Lithium(1+) ion dimethyl-4H-1,2,4-triazole-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dimethyl substitution and lithium ion presence make it particularly interesting for various applications .
Properties
Molecular Formula |
C5H6LiN3O2 |
|---|---|
Molecular Weight |
147.1 g/mol |
IUPAC Name |
lithium;4,5-dimethyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H7N3O2.Li/c1-3-6-7-4(5(9)10)8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ZQUHPLITCQAIQZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=NN=C(N1C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


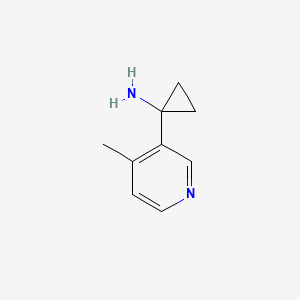
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
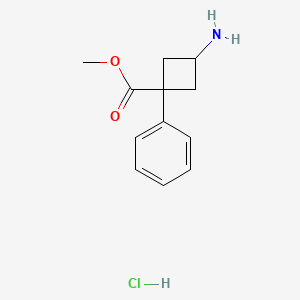
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)

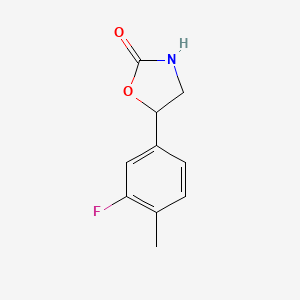
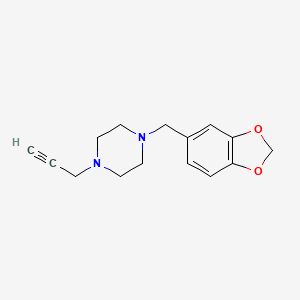
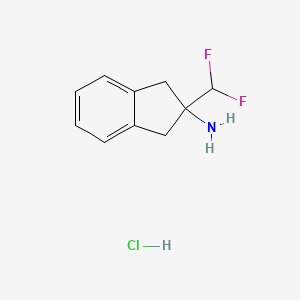

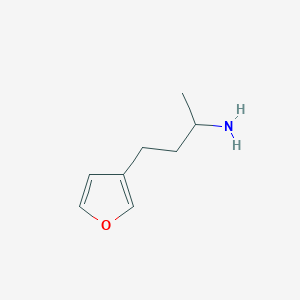
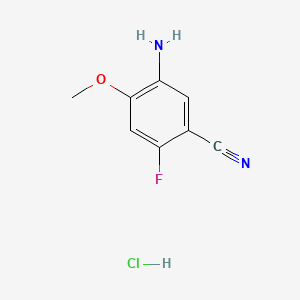
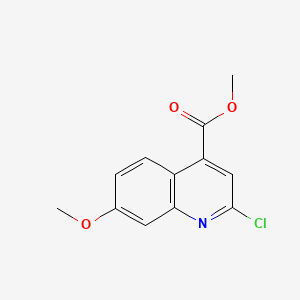
![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
